
CID 78065554
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78065554 is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78065554 involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving the combination of precursor chemicals under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through techniques such as crystallization or distillation.
Step 3: Final reaction to obtain the target compound, followed by purification to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Using large quantities of raw materials and optimized reaction conditions to maximize yield.
Purification: Employing industrial-scale purification techniques such as chromatography or large-scale crystallization.
Quality control: Ensuring the final product meets industry standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
CID 78065554 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. Reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. Reactions are typically carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
CID 78065554 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of CID 78065554 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to target molecules: Interacting with specific proteins, enzymes, or receptors to modulate their activity.
Modulating pathways: Influencing biochemical pathways to achieve the desired biological or chemical effect.
Properties
Molecular Formula |
C18H30Cl3O6Si |
|---|---|
Molecular Weight |
476.9 g/mol |
InChI |
InChI=1S/C18H30Cl3O6Si/c1-4-7-22-13-16(10-19)25-28(26-17(11-20)14-23-8-5-2)27-18(12-21)15-24-9-6-3/h4-6,16-18H,1-3,7-15H2 |
InChI Key |
URPXGPLLZRCWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CCl)O[Si](OC(COCC=C)CCl)OC(COCC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}propan-1-OL](/img/structure/B14560784.png)
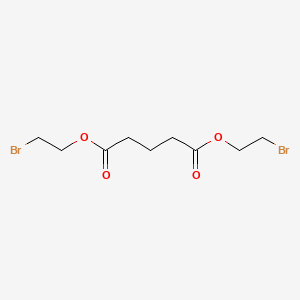

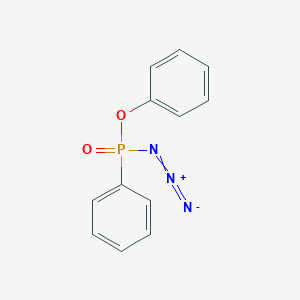

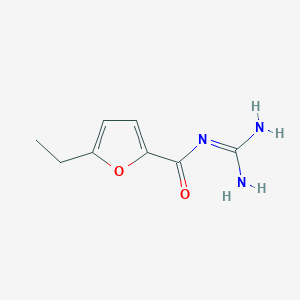
![N-[1-(Cyclohexylamino)-1,4-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14560815.png)
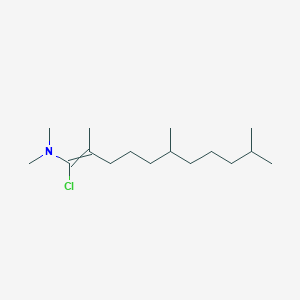
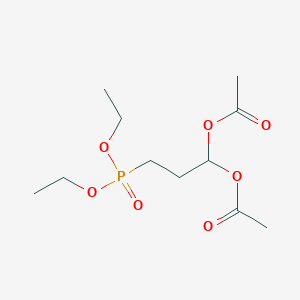

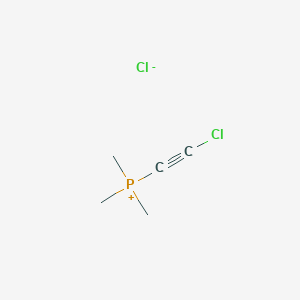
![2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14560863.png)
![Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl-](/img/structure/B14560872.png)

